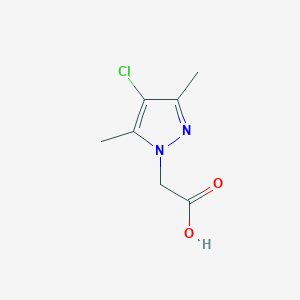
2-Chloro-4'-nitrobenzophenone
Übersicht
Beschreibung
2-Chloro-4’-nitrobenzophenone is a chemical compound with the molecular formula C13H8ClNO3 . It has a molecular weight of 261.66 g/mol . The IUPAC name for this compound is (2-chlorophenyl)- (4-nitrophenyl)methanone .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4’-nitrobenzophenone consists of a benzene ring with a nitro group at the 4’ position and a chlorine atom at the 2 position . The InChI code for this compound is 1S/C13H8ClNO3/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)15(17)18/h1-8H .Physical And Chemical Properties Analysis
2-Chloro-4’-nitrobenzophenone is a light yellow solid . It has a molecular weight of 261.66 g/mol and a complexity of 321 . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .Wissenschaftliche Forschungsanwendungen
- Application : 2-Chloro-4’-nitrobenzophenone is a chemical compound used in various scientific research .
- Method of Application : The specific methods of application can vary depending on the experiment or research being conducted. It’s typically used in its solid form .
- Results or Outcomes : The outcomes can also vary greatly depending on the specific research or experiment. More detailed information might be available in specific research papers or technical documents .
- Application : The solid-state behavior of a similar compound, 2-chloro-4-nitrobenzoic acid, has been investigated .
- Method of Application : The study involved the use of infrared spectra, differential scanning calorimetry (DSC), and thermomicroscopy investigations as well as X-ray powder patterns .
- Results or Outcomes : The study confirmed the existence of two polymorphic forms of the substance. Both modifications have been structurally characterized by single-crystal X-ray diffraction .
Scientific Field
Chemistry
Scientific Field
Material Science
- Application : A comparative study was conducted on 4-chloro 3-nitro benzophenone crystals grown by slow evaporation solution and Sankaranarayanan–Ramasamy methods .
- Method of Application : The study involved growing single crystals of novel organic 4-chloro 3-nitrobenzophenone (4C3N) by both the conventional slow evaporation solution technique (SEST) and Sankarnarayanan–Ramasamy (SR) method from acetone as solvent medium .
- Results or Outcomes : The study revealed that the crystal system remains the same as orthorhombic with few high intense peaks observed at (111), (013), and (213) and lattice strain evaluated in case of SR grown crystals . The high transmittance was observed from UV–Visible spectroscopy studies for SR grown crystals as compared to conventionally grown crystals .
- Application : 2-Chloro-5-nitrobenzophenone, a compound similar to 2-Chloro-4’-nitrobenzophenone, was used in the synthesis of sulfone-activated difluoro monomers with benzoyl substituents .
- Method of Application : The specific methods of application can vary depending on the experiment or research being conducted. It’s typically used in its solid form .
- Results or Outcomes : The outcomes can also vary greatly depending on the specific research or experiment. More detailed information might be available in specific research papers or technical documents .
Scientific Field
Scientific Field
Organic Chemistry
- Application : 2-Chloro-5-nitrobenzophenone, a compound similar to 2-Chloro-4’-nitrobenzophenone, was used in the synthesis of sulfone-activated difluoro monomers with benzoyl substituents .
- Method of Application : The specific methods of application can vary depending on the experiment or research being conducted. It’s typically used in its solid form .
- Results or Outcomes : The outcomes can also vary greatly depending on the specific research or experiment. More detailed information might be available in specific research papers or technical documents .
- Application : A comparative study was conducted on 4-chloro 3-nitro benzophenone crystals grown by slow evaporation solution and Sankaranarayanan–Ramasamy methods .
- Method of Application : The study involved growing single crystals of novel organic 4-chloro 3-nitrobenzophenone (4C3N) by both the conventional slow evaporation solution technique (SEST) and Sankarnarayanan–Ramasamy (SR) method from acetone as solvent medium .
- Results or Outcomes : The study revealed that the crystal system remains the same as orthorhombic with few high intense peaks observed at (111), (013), and (213) and lattice strain evaluated in case of SR grown crystals . The high transmittance was observed from UV–Visible spectroscopy studies for SR grown crystals as compared to conventionally grown crystals .
Scientific Field
Scientific Field
Zukünftige Richtungen
The future directions for 2-Chloro-4’-nitrobenzophenone could involve further exploration of its potential therapeutic effects. For instance, 2-chloro-4-nitrobenzoic acid, a related compound, is being studied as a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent .
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHOYTXNCOKBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356609 | |
| Record name | 2-CHLORO-4'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4'-nitrobenzophenone | |
CAS RN |
77778-73-5 | |
| Record name | 2-CHLORO-4'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(1-Naphthylmethyl)thio]acetic acid](/img/structure/B1607089.png)







